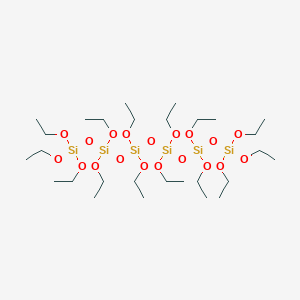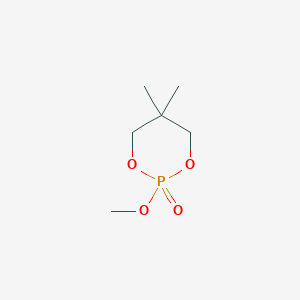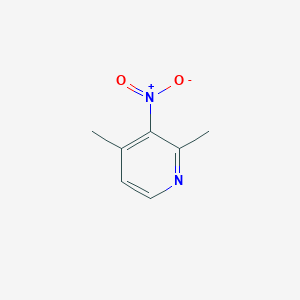
3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a chemical compound that has been studied extensively for its potential applications in the field of medicinal chemistry. The compound has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has been studied extensively for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit antimicrobial, antifungal, and antitumor activities. It has also been investigated for its potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to bind to certain receptors in the brain, such as the NMDA receptor, which is involved in learning and memory.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide have been investigated in various studies. The compound has been shown to exhibit antioxidant activity, which may be beneficial in the treatment of diseases such as Alzheimer's and Parkinson's disease. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use as a therapeutic agent.
Direcciones Futuras
There are many future directions for research on 3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide. One area of research could be to investigate its potential as a therapeutic agent for the treatment of Alzheimer's and Parkinson's disease. Another area of research could be to investigate its potential as an anticancer agent. Additionally, further studies could be conducted to better understand its mechanism of action and to optimize its use as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has been achieved using various methods. One of the most common methods involves the reaction of benzylamine with phthalic anhydride in the presence of a catalyst such as pyridine. The resulting product is then treated with a reducing agent such as sodium borohydride to yield the desired compound. Other methods involve the use of different starting materials and reaction conditions.
Propiedades
Número CAS |
16015-59-1 |
|---|---|
Nombre del producto |
3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide |
Fórmula molecular |
C16H13N3O2 |
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
3-benzyl-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C16H13N3O2/c17-15(20)14-12-8-4-5-9-13(12)16(21)19(18-14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,20) |
Clave InChI |
CNLKBXSFYXUQQH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)C(=O)N |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B91059.png)


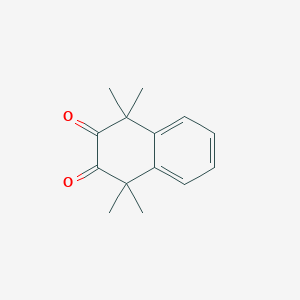

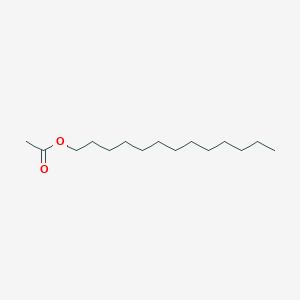
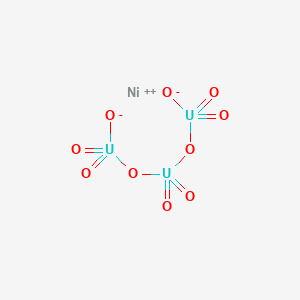
![Ethanol, 2-[[(4-chlorophenyl)methylene]amino]-](/img/structure/B91074.png)
